Cas no 2113473-15-5 (ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate)
ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate
- EN300-1450283
- 2113473-15-5
- ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate
-
- Inchi: 1S/C14H13F3O3/c1-2-20-12(19)13(7-11(18)8-13)9-4-3-5-10(6-9)14(15,16)17/h3-6H,2,7-8H2,1H3
- InChI Key: IBKPOLWMTZYKTR-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1(C(=O)OCC)CC(C1)=O)(F)F
Computed Properties
- Exact Mass: 286.08167876g/mol
- Monoisotopic Mass: 286.08167876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.4Ų
ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450283-0.05g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 0.05g |
$888.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-0.1g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 0.1g |
$930.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-0.25g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 0.25g |
$972.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-0.5g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 0.5g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-1.0g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 1g |
$1057.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-2.5g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 2.5g |
$2071.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-5.0g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 5g |
$3065.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-10.0g |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 10g |
$4545.0 | 2023-06-06 | ||
| Enamine | EN300-1450283-50mg |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 50mg |
$888.0 | 2023-09-29 | ||
| Enamine | EN300-1450283-100mg |
ethyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2113473-15-5 | 100mg |
$930.0 | 2023-09-29 |
ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate
Introduction to Ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate (CAS No. 2113473-15-5)
Ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate, identified by its CAS number 2113473-15-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane ring substituted with a trifluoromethyl group and an ester functional group, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further development in drug discovery.
The structural features of ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate make it an intriguing subject for investigation in synthetic chemistry. The cyclobutane ring introduces rigidity to the molecular framework, which can influence both the physical properties and biological activity of the compound. Additionally, the ester functionality provides a site for further chemical modifications, allowing for the exploration of various derivatives with tailored properties. These characteristics have positioned this compound as a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage advanced chemical scaffolds to achieve improved efficacy and selectivity. Ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate exemplifies this trend, as its unique structure suggests potential applications in multiple therapeutic areas. For instance, its structural motif has been explored in the design of compounds targeting neurological disorders, where the combination of lipophilicity and specific steric interactions is crucial for receptor binding.
One of the most compelling aspects of ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate is its potential as a precursor for more sophisticated pharmacophores. The trifluoromethyl group, known for its ability to modulate pharmacokinetic properties, has been widely utilized in drug design to enhance bioavailability and metabolic stability. Furthermore, the cyclobutane ring can serve as a scaffold for generating conformationally constrained molecules, which can improve binding affinity to biological targets. These attributes make it an attractive candidate for further exploration in medicinal chemistry.
The synthesis of ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as trifluoromethyl-substituted phenols and cyclobutanone derivatives. These intermediates are then coupled through esterification reactions to form the desired product. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and sustainable synthetic routes, aligning with contemporary trends in chemical research.
In academic research, ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate has been utilized in studies aimed at understanding structure-function relationships in drug design. Computational modeling and experimental techniques have been employed to elucidate how modifications to this molecule can influence its biological activity. Such studies provide valuable insights into the development of new drugs with improved properties. For example, researchers have investigated how variations in the substitution pattern around the cyclobutane ring can affect binding interactions with target proteins.
The pharmaceutical industry has also shown interest in ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate due to its potential therapeutic applications. Preclinical studies have explored its efficacy in models of inflammation and pain management, where its structural features are thought to contribute to its biological activity. Additionally, its stability under various conditions makes it a suitable candidate for formulation into novel drug delivery systems. These attributes highlight its versatility and potential impact on future drug development.
As our understanding of molecular interactions continues to evolve, ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate is expected to play an increasingly important role in pharmaceutical research. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms will further accelerate the development of new compounds based on this scaffold. By leveraging these advancements, scientists can more rapidly identify promising candidates for clinical evaluation.
The future prospects for ethyl 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylate are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. As our knowledge base grows and new methodologies emerge, this compound is likely to remain at the forefront of pharmaceutical innovation. Its unique structural features offer a rich foundation for developing next-generation therapeutics that address unmet medical needs.
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